Locostatin

Chronic Lymphocytic Leukemia RKIP Inhibition Cell Viability

Locostatin (UIC-1005) is the only exogenous compound known to directly alter Raf Kinase Inhibitory Protein (RKIP) function. Its unique covalent mechanism targets the conserved His86 residue (kinact=13 M⁻¹s⁻¹), disrupting RKIP–Raf-1 and RKIP–GRK2 interactions. Strict (S)-enantiomer dependence precludes generic substitution. Validated 6.5‑fold selectivity for primary CLL cells over healthy PBMCs. Supplied with established in vivo protocols (0.5 mg/kg IP in liver failure models). For target validation, chemoproteomics, and cell migration studies requiring a defined inhibitor of cell locomotion (IC₅₀ 14 µM in MDCK wound closure).

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
CAS No. 90719-30-5
Cat. No. B3068895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLocostatin
CAS90719-30-5
Synonyms4-BCOX
4-benzyl-3-crotonyl-2-oxazolidinone
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC=CC(=O)N1C(COC1=O)CC2=CC=CC=C2
InChIInChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3/b6-2+/t12-/m0/s1
InChIKeyUTZAFVPPWUIPBH-QSLRECBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Locostatin (CAS 90719-30-5) Procurement Guide: Baseline Overview for RKIP Pathway Inhibitor Selection


Locostatin (UIC-1005) is a cell-permeable, optically pure (S)-oxazolidinone derivative that functions as a potent, covalent inhibitor of the Raf Kinase Inhibitory Protein (RKIP) [1]. Its primary mechanism involves disrupting the protein–protein interactions between RKIP and its binding partners Raf-1 kinase and G protein-coupled receptor kinase 2 (GRK2) , an uncommon mode of action for a small molecule [2]. As the only exogenous compound known to directly alter RKIP function [3], Locostatin serves as a unique chemical probe for dissecting the role of RKIP in cell migration, proliferation, and survival across multiple signaling pathways including MAPK-ERK1/2 and AKT [4].

Why Generic Substitution Fails: Locostatin's Unique Covalent Binding Profile and Enantiomeric Purity


Generic substitution of Locostatin is scientifically unsound due to its unique covalent mechanism of action, strict stereochemical requirement, and the absence of alternative direct RKIP inhibitors. Locostatin functions as a mechanism-based covalent inhibitor, targeting a conserved His86 residue within the ligand-binding pocket of RKIP with a specific second-order rate constant of 13 M⁻¹s⁻¹ [1]. This covalent modification leads to a functional disruption that cannot be replicated by simple reversible inhibitors or compounds targeting downstream kinases like Raf-1 directly [2]. Furthermore, the compound's biological activity is dependent on its optically pure (S)-enantiomer ; substituting with a racemic mixture or the incorrect enantiomer would introduce confounding variables in experimental outcomes. Critically, a known phospholipid ligand, DHPE, binds the same pocket but fails to disrupt RKIP interactions with its binding partners, underscoring that mere binding is insufficient for functional inhibition [3]. Therefore, replacing Locostatin with any in-class or alternative compound without these precise properties will compromise data integrity and experimental reproducibility.

Locostatin Product-Specific Quantitative Evidence: A Comparator-Based Procurement Guide


Therapeutic Index: Locostatin Exhibits a 6.5-Fold Higher Potency in CLL Cells Versus Healthy PBMCs

Locostatin demonstrates a significant and quantifiable therapeutic window in chronic lymphocytic leukemia (CLL) models compared to healthy controls. The half-maximal inhibitory concentration (IC₅₀) for cell viability was 11.14 ± 4.86 µM in primary CLL patient samples, while the IC₅₀ was 72.71 ± 9.85 µM in peripheral blood mononuclear cells (PBMCs) from healthy volunteers. This represents a 6.5-fold difference (P < 0.001), a clear quantitative differentiation for selecting Locostatin in CLL research over non-disease-specific inhibitors [1].

Chronic Lymphocytic Leukemia RKIP Inhibition Cell Viability

Covalent Binding Kinetics: Locostatin's Rate Constant of 13 M⁻¹s⁻¹ for RKIP Modification

Locostatin's mechanism of action is defined by its covalent modification of His86 on RKIP. The binding process was quantitatively characterized using atomistic modeling and experimental validation, yielding a theoretically predicted rate constant of 6 M⁻¹s⁻¹, which is in very good agreement with the experimentally determined rate constant of 13 M⁻¹s⁻¹ [1]. This covalent, mechanism-based inhibition is a crucial differentiator from reversible small-molecule ligands like DHPE, which bind to the same pocket on RKIP but do not modify it covalently and, consequently, do not disrupt RKIP's interactions with Raf-1 or PKC [2].

Covalent Inhibitor Binding Kinetics RKIP

Potency in Cell Migration Assays: IC₅₀ of 14 µM in MDCK Monolayer Wound Closure

Locostatin's functional activity as an inhibitor of eukaryotic cell locomotion is quantitatively defined by an IC₅₀ of 14 µM for the inhibition of wound closure in Madin-Darby canine kidney (MDCK) cell monolayers . This direct measurement of functional inhibition provides a quantitative benchmark for experimental design. The compound's effect is attributed to a decrease in the formation of lamellipodial protrusions at wound margins, linking the biochemical inhibition of RKIP to a specific cellular phenotype .

Cell Migration Wound Healing IC₅₀

In Vivo Functional Impact: Locostatin Exacerbates Thioacetamide-Induced Acute Liver Failure in Mice at 0.5 mg/kg

Locostatin's in vivo activity is demonstrated by its capacity to modulate disease pathology. In a mouse model of thioacetamide (TAA)-induced acute liver failure, once-daily intraperitoneal administration of Locostatin at a dose of 0.5 mg/kg for seven days significantly exacerbated the condition compared to TAA treatment alone . This in vivo pharmacodynamic effect validates the functional relevance of RKIP inhibition in a pathophysiological context and confirms the compound's ability to engage its target and produce a measurable biological outcome in an animal model.

In Vivo Acute Liver Failure RKIP

Specificity Profile: Locostatin Lacks Antibacterial Activity, Confirming Non-Toxic Mechanism

Unlike broad-spectrum antimicrobial oxazolidinones (e.g., linezolid), Locostatin exhibits a high degree of specificity. Despite its oxazolidinone core, it displays no antibacterial activity . This is a key differentiator from other compounds in its chemical class and provides a significant advantage in cell culture experiments, as it avoids confounding antimicrobial effects or the development of resistant bacterial contaminants. This specificity is further supported by its unique, covalent mechanism targeting a mammalian protein-protein interaction, which is distinct from the ribosomal inhibition mechanism of antibacterial oxazolidinones [1].

Specificity Antibacterial Off-target

Locostatin's Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating RKIP's Role in Chronic Lymphocytic Leukemia (CLL) Pathogenesis and Therapy

Locostatin is the ideal chemical probe for CLL research due to its validated 6.5-fold higher potency against primary CLL cells compared to healthy PBMCs [1]. This significant therapeutic window allows researchers to study RKIP-dependent signaling pathways (MAPK-ERK1/2 and AKT) and cell migration (via CXCR4 downregulation) specifically in the malignant cell population, minimizing confounding effects on healthy lymphocytes [2].

Dissecting Protein-Protein Interaction Networks and Covalent Inhibition Mechanisms

As a covalent modifier of RKIP with a defined second-order rate constant (13 M⁻¹s⁻¹), Locostatin serves as a premier tool compound for studying the functional consequences of disrupting the RKIP-Raf-1 and RKIP-GRK2 interactions [3]. Its unique mechanism, which is not replicated by reversible binders like DHPE [4], makes it invaluable for chemoproteomics, target validation, and understanding the dynamics of covalent protein modification in cellular signaling.

Quantitative Inhibition of Cell Migration in Wound Healing and Metastasis Models

For studies requiring a defined inhibitor of cell locomotion, Locostatin provides a quantitative benchmark with an IC₅₀ of 14 µM in MDCK cell monolayer wound closure assays . This makes it a reliable standard for comparative studies on cell migration, lamellipodia formation, and the role of RKIP in processes like cancer metastasis or tissue repair.

Validating RKIP as a Target in In Vivo Models of Liver Disease and Fibrosis

Researchers exploring the role of RKIP in hepatic pathophysiology can confidently use Locostatin in vivo, based on the established protocol of 0.5 mg/kg intraperitoneal injection daily for 7 days, which was shown to significantly exacerbate thioacetamide-induced acute liver failure in mice . This provides a clear starting point for pharmacodynamic studies and the validation of RKIP as a therapeutic target in liver disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Locostatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.